2-Phenyl-2-trifluoromethylcyclohexanone

Vue d'ensemble

Description

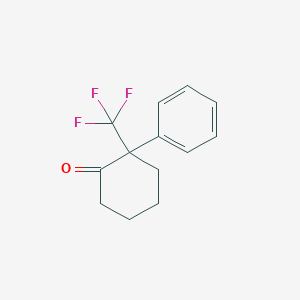

2-Phenyl-2-trifluoromethylcyclohexanone is a chemical compound with the molecular formula C13H13F3O It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to a cyclohexanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-trifluoromethylcyclohexanone can be achieved through several methodsThe reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the development of greener and more sustainable methods for the synthesis of this compound is an area of ongoing research .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-2-trifluoromethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that derivatives of 2-phenyl-2-trifluoromethylcyclohexanone may exhibit potential antidepressant properties. Compounds with similar structures have shown inhibition of neurotransmitter uptake, particularly norepinephrine and serotonin, which are critical targets in the treatment of depression .

Fluorinated Drug Development

The unique structure of this compound positions it as a lead compound for developing drugs targeting specific biological pathways. Its fluorinated nature can enhance metabolic stability and bioavailability, making it an attractive candidate for further investigation in therapeutic applications.

Fluorination Reactions

The trifluoromethyl group allows for selective fluorination reactions, which are essential in synthesizing complex organic molecules. This property is leveraged in designing new compounds with improved efficacy and reduced side effects in pharmaceuticals .

Intermediate in Synthesis

As an intermediate, this compound can be utilized in various organic synthesis pathways, facilitating the creation of more complex structures that are difficult to synthesize through traditional methods .

Case Study 1: Antidepressant Development

A series of studies have examined the antidepressant potential of compounds related to this compound. These studies focused on their ability to inhibit neurotransmitter uptake in rodent models, suggesting a pathway for developing new antidepressants with fewer side effects compared to existing medications .

Case Study 2: Structure-Based Drug Design

In structure-based drug design initiatives, researchers have utilized compounds similar to this compound to optimize binding affinities for target proteins involved in various diseases. The incorporation of trifluoromethyl groups has been shown to enhance interactions with biological targets, leading to more potent therapeutic agents .

Data Table: Comparative Analysis of Fluorinated Compounds

| Compound Name | Biological Activity | Application Area | Notes |

|---|---|---|---|

| This compound | Antidepressant potential | Medicinal Chemistry | Lead compound for drug development |

| 9-Fluorohydrocortisone acetate | Anti-inflammatory | Endocrinology | First successful fluorinated drug |

| Fuluticason propionate | Anti-allergic | Allergy Treatment | Recent fluorinated analogue |

Mécanisme D'action

The mechanism of action of 2-Phenyl-2-trifluoromethylcyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylcyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-Trifluoromethylcyclohexanone: Lacks the phenyl group, affecting its interactions and applications.

2-Phenyl-2-methylcyclohexanone: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.

Uniqueness

2-Phenyl-2-trifluoromethylcyclohexanone is unique due to the presence of both a phenyl and a trifluoromethyl group, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenyl group provides opportunities for π-π interactions and other aromatic interactions .

Activité Biologique

Introduction

2-Phenyl-2-trifluoromethylcyclohexanone is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their lipophilicity and metabolic stability, which can lead to increased biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexanone core with a phenyl group and a trifluoromethyl substituent, which significantly influences its chemical reactivity and biological interactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 164.13 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

| Biological Half-life | Not extensively studied |

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study focusing on various fluorinated ketones, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to increased lipophilicity attributed to the trifluoromethyl group .

Anticancer Properties

Fluorinated compounds have been explored for their potential anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases. The trifluoromethyl group is hypothesized to enhance the compound's ability to penetrate cell membranes and modulate inflammatory responses effectively .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several fluorinated ketones, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers tested the effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows for better integration into lipid membranes, leading to increased permeability and disruption of microbial cells.

- Signal Modulation : The compound may interfere with signaling pathways related to inflammation and cancer cell survival, promoting apoptosis in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Propriétés

IUPAC Name |

2-phenyl-2-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)12(9-5-4-8-11(12)17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGJEEBBTHFHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467518 | |

| Record name | 2-PHENYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157364-44-8 | |

| Record name | 2-PHENYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.